molecular formula C6H10O B2462633 2,2-Dimethylbut-3-yn-1-ol CAS No. 65108-31-8

2,2-Dimethylbut-3-yn-1-ol

Cat. No.: B2462633
CAS No.: 65108-31-8
M. Wt: 98.145
InChI Key: MUFXMRZBDPZSCV-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-yn-1-ol is a tertiary propargyl alcohol characterized by a hydroxyl group at position 1, a triple bond between carbons 3 and 4, and two methyl substituents at position 2 of the butyne backbone (molecular formula: C₆H₁₀O). This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry for applications such as click chemistry, polymer synthesis, and as a precursor for bioactive molecules.

Properties

IUPAC Name

2,2-dimethylbut-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(2,3)5-7/h1,7H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFXMRZBDPZSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylbut-3-yn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of acetylene with acetone in the presence of a base or Lewis acid catalyst.

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbut-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylbut-3-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethylbut-3-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Table 1: Comparison of Propargyl Alcohols

Compound Name Molecular Formula Substituents Key Features/Applications References
This compound C₆H₁₀O -OH at C1; -CH₃ at C2 High steric hindrance; potential use in click chemistry and asymmetric synthesis Inferred
3-Methyl-1-butyn-3-ol C₅H₈O -OH at C3; -CH₃ at C3 Industrial solvent; intermediate for fragrances and pharmaceuticals
4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol C₁₁H₁₀O₃ -OH at C1; benzodioxole at C4 Enhanced biological activity due to aromatic moiety; drug discovery applications
2-[2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl]ethan-1-ol C₉H₁₄O₃ -OH at C1; dioxolane ring at C2 Stabilized alkyne for polymer synthesis; liquid at room temperature

Key Findings :

  • Steric Effects : The 2,2-dimethyl substitution in the target compound increases steric hindrance compared to 3-Methyl-1-butyn-3-ol, likely reducing nucleophilic attack at the propargylic position .
  • Electronic Effects : The benzodioxole group in 4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol enhances π-π stacking interactions, improving binding affinity to biological targets .

Amino-Substituted Analogues

Table 2: Amino Alcohol Comparisons

Compound Name Molecular Formula Substituents Key Features/Applications References
4-Amino-2,2-dimethylbut-3-yn-1-ol C₆H₁₁NO -NH₂ at C4; -CH₃ at C2 Distinct reactivity with reagents (e.g., aq. AgNO₃) due to alkyne-amine proximity
1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol C₁₃H₂₁NO Aromatic dimethylphenyl group Improved pharmacokinetics in drug candidates

Key Findings :

  • Reactivity Differences: The amino group in 4-Amino-2,2-dimethylbut-3-yn-1-ol allows differentiation from non-amino analogues via selective precipitation reactions (e.g., with Tollens’ reagent) .
  • Biological Activity: Aromatic substituents, as in 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol, enhance interactions with hydrophobic enzyme pockets .

Enolic and Cyclic Derivatives

Table 3: Enolic/Cyclic Compound Comparisons

Compound Name Molecular Formula Substituents Key Features/Applications References
2,3-Dimethylbut-2-en-1-ol C₆H₁₂O -OH at C1; double bond at C2-C3 Less stable than alkyne analogues; prone to isomerization
3-(2,3-Dihydrobenzofuran-5-yl)prop-2-en-1-ol C₁₁H₁₂O₂ Dihydrobenzofuran ring Applications in materials science due to conjugated system

Key Findings :

  • Stability: The triple bond in this compound provides greater thermal stability compared to enolic derivatives like 2,3-Dimethylbut-2-en-1-ol .
  • Conjugation Effects : Cyclic structures (e.g., dihydrobenzofuran) enable extended conjugation, useful in optoelectronic materials .

Biological Activity

2,2-Dimethylbut-3-yn-1-ol, a compound with the molecular formula C6H10OC_6H_{10}O, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

The compound features a unique structure characterized by an alkyne functional group and a hydroxyl group. This configuration allows for various interactions within biological systems, making it a subject of interest for pharmacological studies.

Biological Activities

1. Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its ability to modulate enzyme activities, which could have implications in various metabolic pathways. For instance, preliminary studies suggest that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism.

2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against several bacterial strains. In vitro studies demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

3. Anticancer Activity:
Recent investigations have highlighted the compound's anticancer properties. In particular, studies have shown that it can inhibit the proliferation of liver cancer cells in murine models. The proposed mechanism involves the promotion of autophagy through the upregulation of specific growth factor receptors .

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

  • Receptor Binding: The hydroxyl group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity and specificity.
  • Click Chemistry Applications: The alkyne moiety allows for participation in click chemistry reactions, which can be utilized for bioconjugation and drug delivery systems.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Anticancer Efficacy
A study conducted on murine hepatic cancer models revealed that treatment with this compound significantly reduced tumor growth. Mechanistic studies indicated that this effect was mediated through the activation of autophagic pathways and modulation of EGFR signaling .

Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate potency compared to standard antibiotics .

Data Summary Table

Biological ActivityObserved EffectsReference
Enzyme InhibitionModulation of cytochrome P450
Antimicrobial ActivityInhibition of bacterial growth
Anticancer ActivityReduced tumor growth in models

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